molecular formula C21H21N4Na2O7P B1677555 MSX-3 hydrate CAS No. 261717-23-1

MSX-3 hydrate

Cat. No. B1677555
M. Wt: 518.4 g/mol
InChI Key: ZYVZWCILYQDHNU-TTWKNDKESA-L
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Description

MSX-3 hydrate is a potent, specific adenosine A2A receptor (A2AR) antagonist . It is a prodrug, which means it is metabolically converted within the body to its active form .


Molecular Structure Analysis

The empirical formula of MSX-3 hydrate is C21H21N4O7PNa2 · xH2O. Its molecular weight on an anhydrous basis is 518.37 . The SMILES string representation of the molecule is O.[Na+].[Na+].COc1cccc(\\C=C\\c2nc3N(CCCOP([O-])([O-])=O)C(=O)N(CC#C)C(=O)c3n2C)c1 .


Physical And Chemical Properties Analysis

MSX-3 hydrate is a solid substance with a pale yellow color . It is soluble in water at a concentration greater than 5 mg/mL at 60 °C . The solution might appear slightly unclear when it is freshly made . The storage temperature recommended is -20°C .

Scientific Research Applications

Mass Spectrometry in Proteomics

Mass spectrometry (MS) plays a crucial role in proteomics research, offering detailed insights into protein structures and dynamics. For example, the development of the 'mzXML' format has facilitated data management and interpretation in proteomics, enhancing the integration of new instruments and the dissemination of research findings (Pedrioli et al., 2004). This advancement underlines the importance of open and generic data representations in scientific research, including studies on compounds like MSX-3 hydrate.

Hydrogen/Deuterium Exchange Mass Spectrometry

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a key technique for monitoring structural and dynamic aspects of proteins in solution. It provides insights into protein folding and interaction dynamics, which could be crucial in understanding the biological interactions of MSX-3 hydrate (Konermann et al., 2011). This technique could potentially be applied to study the interaction between MSX-3 hydrate and its biological targets.

Analytical Chemistry for Protein Complexes

The use of mass spectrometry for the accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes highlights the method's utility in identifying protein interactions and expressions. Such techniques could be applied to research involving MSX-3 hydrate, particularly in studying its effects on protein expression and interaction within various biological systems (McAlister et al., 2014).

Applications in Drug Discovery

HDX-MS is highlighted as a powerful methodology in drug discovery, particularly for studying protein dynamics, protein folding, and interactions between proteins and small molecules. This technique's application in characterizing bio-therapeutics and mapping protein-protein and protein-small molecule interactions could offer valuable insights into the potential therapeutic applications of MSX-3 hydrate (Masson et al., 2017).

Future Directions

The future directions of MSX-3 hydrate are not specified in the searched resources. As a selective A2A adenosine receptor antagonist, it may have potential applications in research related to adenosine receptor function .

properties

IUPAC Name

disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZWCILYQDHNU-TTWKNDKESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MSX-3 hydrate

CAS RN

261717-23-1
Record name MSX-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSX-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Justinova, S Ferré, C Barnes, CE Wertheim… - …, 2009 - Springer
… -1,3-dimethylxanthine), adenosine A 2A receptor agonist CGS 21680 (2-p-(2-carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine hydrochloride hydrate), MSX-3 hydrate (7…
Number of citations: 34 link.springer.com
EA Moya, FL Powell - Frontiers in Physiology, 2018 - frontiersin.org
Different patterns of hypoxia evoke different forms of plasticity in the neural control of ventilation. For example, acute intermittent hypoxia produces long term facilitation (LTF) of …
Number of citations: 3 www.frontiersin.org
TR Jinka, Ø Tøien, KL Drew - Journal of Neuroscience, 2011 - Soc Neuroscience
… CHA was dissolved in 0.01 m phosphate buffer, CPT and 2-Cl-IB-MECA were dissolved in 1% DMSO, and MSX-3 hydrate was dissolved in water. All solutions were sterilized by 0.2 μm …
Number of citations: 121 www.jneurosci.org
RR Perim, EJ Gonzalez-Rothi, GS Mitchell - Experimental neurology, 2021 - Elsevier
… To investigate the potential involvement of adenosine 2A receptors in the transient PtO 2 overshoot after severe AIH, an adenosine 2A receptor inhibitor (MSX-3 hydrate; 140 μg/kg; …
Number of citations: 11 www.sciencedirect.com
TR Jinka - 2010 - search.proquest.com
The main focus of this dissertation is central nervous system regulation of metabolic suppression in hibernating mammals in general, and the Arctic ground squirrel (Urocitellus parryii) …
Number of citations: 3 search.proquest.com

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